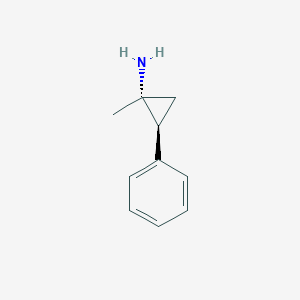

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine

Description

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine |

InChI |

InChI=1S/C10H13N/c1-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-,10+/m0/s1 |

InChI Key |

MHQDTOHVMGQLTE-VHSXEESVSA-N |

Isomeric SMILES |

C[C@]1(C[C@H]1C2=CC=CC=C2)N |

Canonical SMILES |

CC1(CC1C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Process

-

- 1-hydroxy-1-phenylpropan-2-one

- Methylamine

- Supported platinum catalysts are often used, though they can deactivate rapidly, impacting stereoselectivity.

-

- The reaction is typically carried out in a solvent such as ethanol or methanol.

- Temperature conditions may vary but are generally conducted under mild conditions to preserve stereoselectivity.

Chemical Reactions and Conditions

Reductive Amination

| Reaction Component | Description |

|---|---|

| Starting Material | 1-hydroxy-1-phenylpropan-2-one and methylamine |

| Catalyst | Supported platinum catalysts |

| Solvent | Ethanol or methanol |

| Temperature | Mild conditions to preserve stereoselectivity |

Cyclopropanation (General)

| Reaction Component | Description |

|---|---|

| Starting Material | Alkene precursor |

| Catalyst | Rhodium(II) N-(arylsulfonyl)prolinate |

| Solvent | Pentane or similar non-polar solvents |

| Temperature | Room temperature or slightly elevated |

Applications

This compound serves as a chiral building block in synthesizing complex organic molecules, which can be crucial in pharmaceutical and chemical industries. Its stereoselective synthesis allows for the creation of specific isomers, which may have distinct biological activities or chemical properties.

Chemical Reactions Analysis

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmaceutical Research

- (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride as an Antidepressant This compound is studied for its potential as an antidepressant due to its monoamine oxidase inhibitory activity. As a monoamine oxidase inhibitor, it prevents the breakdown of monoamine neurotransmitters, which leads to increased levels of serotonin, norepinephrine, and dopamine in the brain. It may also have potential applications in treating anxiety disorders and other mood-related conditions.

Chemical Synthesis

- This compound as a Building Block this compound serves as a building block in synthesizing complex molecules, including pharmaceuticals and agrochemicals.

Related Cyclopropylamine Derivatives

- Lysine-Specific Demethylase 1 (LSD1) Inhibitors Cyclopropylamine derivatives are used for the modulation, notably the inhibition, of the activity of Lysine-specific demethylase .

- (1R,2S)-2-Phenylcyclopropanaminium As a monoamine oxidase inhibitor, it is effective in treating major depression, dysthymic disorder, and atypical depression, and is also useful in panic and phobic disorders .

- trans-2-PCPM Trans-2-PCPM reduces immobility time in mice, suggesting potential antidepressant-like effects. Compounds derived from trans-2-PCPM exhibit antipsychotic-like effects in animal models, supporting their therapeutic potential for treating disorders such as schizophrenia.

Safety Information

Mechanism of Action

The mechanism of action of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it prevents the breakdown of monoamine neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine in the brain . This action helps alleviate symptoms of depression and anxiety. The compound’s unique structure allows it to selectively bind to the active site of the enzyme, inhibiting its activity and modulating neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Cyclopropane Ring

Key Analogs:

Analysis :

- Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃): Enhance metabolic stability and binding affinity to biological targets. For example, fluorinated derivatives (e.g., 3,4-difluorophenyl) are common in CNS drugs due to improved blood-brain barrier penetration .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may reduce rotational freedom but improve selectivity for enzyme binding pockets .

- Salt Forms : Hydrochloride or p-toluenesulfonate salts (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine HCl) improve aqueous solubility for formulation .

Stereochemical Comparisons

Stereoisomers of Methyl-Phenylcyclopropanamine Derivatives:

Analysis :

- Enantiomer-Specific Activity : The (1R,2S) configuration is critical for biological activity. For example, pyrethroid precursors with this configuration exhibit higher insecticidal activity compared to (1S,2R) isomers .

- Optical Purity : Chiral resolution methods (e.g., column chromatography ) are essential to isolate active enantiomers.

Research and Development Insights

- Drug Discovery : The (1R,2S)-configured cyclopropanamine scaffold is explored for epigenetic modulation (LSD1 inhibition) .

- Agrochemicals : Analogous cyclopropane derivatives are precursors to pyrethroids, highlighting stereochemical precision in synthesis .

- Safety : Fluorinated analogs require stringent handling per GHS guidelines (e.g., 100% purity compounds necessitate PPE ).

Biological Activity

(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine is a cyclopropane derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of investigation for its therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a cyclopropane ring substituted with a methyl and a phenyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 175.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interaction with several neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine oxidase inhibitor (MAOI) , which can influence the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is particularly relevant in the context of mood disorders and neurodegenerative diseases.

In Vitro Studies

Research has shown that this compound exhibits significant activity against various cancer cell lines. For instance, studies involving leukemia cell lines have indicated that this compound can induce differentiation and apoptosis through epigenetic modulation mechanisms.

Table 1: Summary of In Vitro Biological Activities

| Cell Line | Activity Observed | Reference |

|---|---|---|

| HL-60 (Leukemia) | Induction of differentiation | |

| MCF-7 (Breast Cancer) | Apoptotic effects | |

| A549 (Lung Cancer) | Growth inhibition |

In Vivo Studies

In animal models, particularly mice, this compound has shown promise in reducing tumor growth and improving survival rates when used in conjunction with other chemotherapeutic agents. These findings suggest its potential as an adjunct therapy in cancer treatment.

Case Study: Leukemia Treatment

A notable case study involved the administration of this compound in a murine model of leukemia. The results demonstrated a marked decrease in leukemic cell proliferation and an increase in apoptosis markers after treatment with this compound. The study concluded that the compound could serve as a potent agent for inducing differentiation in leukemic cells.

Safety and Toxicology

While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. What are the key synthetic routes for (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine, and how can stereochemical purity be ensured?

The compound is typically synthesized via reductive amination of 1-hydroxy-1-phenylpropan-2-one with methylamine, followed by cyclopropane ring formation. Critical parameters include:

- Temperature control (e.g., −10°C to room temperature) to minimize racemization.

- Catalyst selection (e.g., palladium or nickel catalysts) to favor the (1R,2S) configuration.

- Solvent systems such as dichloromethane or toluene to stabilize intermediates. Post-synthesis, chiral HPLC or polarimetry is used to confirm enantiomeric excess (>95%) .

Q. How is the compound characterized structurally and functionally?

- NMR spectroscopy : H and C NMR identify cyclopropane ring strain (δ 1.2–2.5 ppm for cyclopropane protons) and phenyl group resonance (δ 7.2–7.5 ppm).

- Mass spectrometry : Molecular ion peaks at m/z 147.1 (base) confirm the molecular formula .

- X-ray crystallography : Resolves the trans-configuration of the cyclopropane ring and spatial arrangement of substituents .

Q. What are the stability considerations for storage and handling?

The compound is hygroscopic and prone to oxidation. Recommended storage:

- Temperature : −20°C under inert gas (argon/nitrogen).

- Light sensitivity : Amber vials to prevent photodegradation.

- Purity monitoring : Regular TLC or GC-MS to detect decomposition byproducts (e.g., imines or nitriles) .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in receptor binding studies?

The (1R,2S) configuration creates a rigid, planar structure that enhances binding to serotonin receptors (e.g., 5-HT). Comparative studies show:

- Fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) exhibit 10× higher affinity due to fluorine’s electron-withdrawing effects.

- Trans vs. cis isomers : The trans-configuration improves metabolic stability (t > 6 hours in hepatic microsomes) by reducing steric hindrance in cytochrome P450 interactions .

Q. What methodologies resolve data contradictions in structure-activity relationship (SAR) studies?

Discrepancies in SAR often arise from:

- Solvent polarity effects : Polar solvents (e.g., DMSO) may mask hydrophobic interactions critical for receptor binding.

- Enantiomeric impurities : Even 5% contamination with (1S,2R) isomer reduces efficacy by 30–50%. Mitigation strategies include:

- Docking simulations (e.g., AutoDock Vina) to predict binding modes.

- Isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

Q. Can this compound serve as a scaffold for functionally selective receptor modulators?

Yes. Modifications to the cyclopropane ring and amine group yield derivatives with biased signaling at GPCRs:

- N-Alkylation : tert-Butoxycarbonyl (Boc) protection retains affinity while altering intracellular signaling pathways.

- Phenyl substitution : 4-Fluoro or 3,4-difluoro variants enhance selectivity for 5-HT over 5-HT (IC ratio > 100:1).

- Pharmacokinetic optimization : Cyclopropyl groups reduce first-pass metabolism compared to linear analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.